molecular formula N(C3F7)3<br>C9F21N B110025 Perfluorotripropylamine CAS No. 338-83-0

Perfluorotripropylamine

Cat. No.: B110025
CAS No.: 338-83-0
M. Wt: 521.07 g/mol
InChI Key: JAJLKEVKNDUJBG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Perfluorotripropylamine undergoes various chemical reactions, including:

Common reagents used in these reactions include perfluoroalkyl iodides, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,3,3,3-heptafluoropropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F21N/c10-1(11,4(16,17)18)7(25,26)31(8(27,28)2(12,13)5(19,20)21)9(29,30)3(14,15)6(22,23)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJLKEVKNDUJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(N(C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N(C3F7)3, C9F21N
Record name 1-Propanamine, 1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,3,3,3-heptafluoropropyl)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059834
Record name Perfluamine
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Molecular Weight

521.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

130 °C
Record name PERFLUAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.822 25 °C/4 °C
Record name PERFLUAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

20 mm Hg @ 37 °C
Record name PERFLUAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7102
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

338-83-0
Record name Perfluorotripropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338-83-0
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Record name Perfluamine [INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,3,3,3-heptafluoropropyl)-
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Record name Perfluamine
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Record name Perfluamine
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Record name PERFLUAMINE
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Record name PERFLUAMINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Perfluorotripropylamine
Reactant of Route 2
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Perfluorotripropylamine
Reactant of Route 3
Perfluorotripropylamine
Customer
Q & A

Q1: What is the role of perfluamine in the context of the provided research papers?

A1: Perfluamine acts as the fluorinated solvent component in fluorous biphasic systems (FBS). [, ] FBS are comprised of a fluorinated solvent and an organic solvent, which exhibit limited miscibility, leading to the formation of two phases. This property is exploited for separating and recovering catalysts or products in chemical reactions. The research investigates the influence of adding hydrofluoroethers, such as HFE7300 and HFE7500, to the perfluamine-containing fluorous phase to fine-tune its solvent properties. [, ]

Q2: How does temperature affect the miscibility of perfluamine with organic solvents like tetrahydrofuran?

A2: The research demonstrates that temperature significantly influences the miscibility of perfluamine with organic solvents like tetrahydrofuran (THF). Specifically, the immiscibility region, representing the range of compositions where two phases exist, expands at lower temperatures. This means that perfluamine and THF are less miscible at 273.15 K compared to 298.15 K. [] This temperature-dependent behavior is crucial for designing and optimizing separation processes using perfluamine-based FBS, as it directly affects the partitioning of solutes between the phases.

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